

# Application Notes: Butyl Methyl Ether (MTBE) as a Gasoline Additive

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## Compound of Interest

Compound Name: Butyl methyl ether

Cat. No.: B1265516

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## Introduction

Methyl tert-butyl ether (MTBE), a chemical compound with the molecular formula  $C_5H_{12}O$ , has been a prominent gasoline additive for several decades.<sup>[1]</sup> Its primary functions are to increase the octane rating of gasoline and to act as an oxygenate, promoting more complete combustion.<sup>[1][2]</sup> This document provides detailed application notes for researchers, scientists, and professionals in drug development on the use of MTBE as a gasoline additive, covering its impact on fuel properties, engine performance, and exhaust emissions.

## Key Applications and Properties

- Octane Enhancement:** MTBE is an effective anti-knock agent, increasing the octane rating of gasoline to prevent premature detonation (knocking) in spark-ignition engines.<sup>[3][4]</sup> Pure MTBE has a Research Octane Number (RON) of approximately 116-118 and a Motor Octane Number (MON) of around 101-103. The addition of MTBE to gasoline significantly boosts both RON and MON.<sup>[5]</sup>
- Oxygenate:** As an oxygenate, MTBE introduces oxygen into the fuel, which can lead to more complete combustion.<sup>[1][6]</sup> This property is particularly beneficial for reducing carbon monoxide (CO) and unburned hydrocarbon (HC) emissions.<sup>[1][7][8]</sup>
- Emission Reduction:** By promoting more complete combustion, MTBE helps to lower emissions of carbon monoxide and hydrocarbons.<sup>[1][7][8]</sup> However, its effect on nitrogen oxide (NO<sub>x</sub>) emissions can vary, with some studies reporting an increase.<sup>[8][9]</sup>

- **Engine Performance:** The improved combustion efficiency and higher octane rating provided by MTBE can lead to enhanced engine performance, including increased power output and improved fuel economy.[\[6\]](#)
- **Volatility:** MTBE has a Reid Vapor Pressure (RVP) of approximately 8 psi. Its effect on the RVP of gasoline blends is generally minimal and within acceptable limits for commercial gasoline.[\[10\]](#)[\[11\]](#)

## Data Presentation

The following tables summarize the quantitative effects of MTBE as a gasoline additive based on various studies.

Table 1: Effect of MTBE on Octane Number of Gasoline Blends

MTBE Concentration (vol%)	Base Gasoline RON	Blended Gasoline RON	RON Increase	Reference
5	90.5	93.7	3.2	<a href="#">[12]</a>
10	90.5	96.0	5.5	<a href="#">[12]</a>
15	90.5	98.0	7.5	<a href="#">[12]</a>
10	87.0	92.0	5.0	<a href="#">[13]</a>
15	87.0	94.0	7.0	<a href="#">[13]</a>
20	Not Specified	-	~8 numbers	<a href="#">[7]</a>

Table 2: Effect of MTBE on Exhaust Emissions

MTBE Blend	Engine Speed (rpm)	Change in CO Emissions	Change in HC Emissions	Change in NOx Emissions	Reference
20 vol% vs. Unleaded Gasoline	2500 - 5000	Reduction	Reduction	Not specified	<a href="#">[7]</a>
20 vol% vs. Leaded Gasoline	Entire speed range	13 - 43% Reduction	10 - 30% Reduction	Not specified	<a href="#">[7]</a>
M5 (5% MTBE) vs. Pure Gasoline	Not specified	Reduction	Reduction	Increase	<a href="#">[8]</a>
M10 (10% MTBE) vs. Pure Gasoline	Not specified	Significant Reduction	Significant Reduction	Increase	<a href="#">[8]</a>
Up to 10% MTBE	Not specified	Reduction	Reduction	Increase	<a href="#">[9]</a>
10 vol% vs. Base Gasoline	Not specified	Reduction	Modest Decrease	Not specified	<a href="#">[14]</a>

## Experimental Protocols

Detailed methodologies for key experiments cited in the literature are outlined below. These protocols are based on established standards and common practices in the field.

### 1. Determination of Research Octane Number (RON) and Motor Octane Number (MON)

This protocol is a summary based on the principles of ASTM D2699 (RON) and ASTM D2700 (MON) standard test methods.

- Apparatus: A Cooperative Fuel Research (CFR) engine is utilized. This is a standardized single-cylinder, four-stroke engine with a variable compression ratio.[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Principle: The knock intensity of a test fuel is compared to that of primary reference fuels (PRFs), which are blends of isooctane (RON and MON of 100) and n-heptane (RON and MON of 0).[\[16\]](#)[\[18\]](#)
- Procedure (Bracketing Method):
  - Engine Preparation: The CFR engine is started and allowed to warm up to stabilized operating conditions as specified in the ASTM method.
  - Sample Introduction: The test fuel is introduced into the engine's carburetor.
  - Knock Intensity Measurement: The engine's compression ratio is adjusted until a standard knock intensity is observed, as measured by a knock sensor and meter.
  - Reference Fuel Bracketing: Two PRF blends are selected, one with a slightly higher and one with a slightly lower octane number than the expected octane number of the sample.
  - Comparison: The knock intensity of the sample fuel is bracketed between the knock intensities of the two reference fuels by making fine adjustments to the fuel-air ratio for each.
  - Octane Number Calculation: The octane number of the sample fuel is determined by interpolation between the octane numbers of the two bracketing reference fuels.[\[18\]](#)
- Data Reporting: The result is reported as the Research Octane Number (RON) or Motor Octane Number (MON) to the nearest 0.1.

## 2. Determination of Reid Vapor Pressure (RVP)

This protocol is a summary based on the principles of the ASTM D323 standard test method.

- Apparatus: A Reid vapor pressure apparatus, consisting of a liquid chamber and a vapor chamber, is used.[\[7\]](#)[\[9\]](#)

- Principle: The RVP is the absolute vapor pressure exerted by a liquid at 37.8 °C (100 °F) as determined by the test method.[\[1\]](#)[\[8\]](#)
- Procedure:
  - Sample Preparation: The liquid chamber is filled with the chilled sample of gasoline or gasoline-MTBE blend.
  - Apparatus Assembly: The vapor chamber, which has been at a controlled temperature, is connected to the liquid chamber.
  - Equilibration: The assembled apparatus is immersed in a water bath maintained at 37.8 °C (100 °F) and shaken periodically until a constant pressure is observed on the gauge.[\[7\]](#)
  - Pressure Reading: The final, stable pressure reading is recorded as the Reid Vapor Pressure.
- Data Reporting: The RVP is reported in kilopascals (kPa) or pounds per square inch (psi).

### 3. Engine Dynamometer and Emissions Testing

This protocol provides a general framework for evaluating the effects of MTBE on engine performance and emissions using an engine dynamometer and exhaust gas analysis, incorporating elements of the Federal Test Procedure (FTP) and New European Driving Cycle (NEDC).

- Apparatus:
  - Spark-ignition engine mounted on a test bench.
  - Engine dynamometer to control engine speed and load and to measure torque and power. [\[19\]](#)
  - Fuel flow meter to measure brake-specific fuel consumption (BSFC).
  - Exhaust gas analyzer (e.g., Non-Dispersive Infrared [NDIR] for CO/CO<sub>2</sub>, Chemiluminescence for NO<sub>x</sub>, Flame Ionization Detector [FID] for HC).

- Data acquisition system.
- Procedure:
  - Fuel Blending: Prepare gasoline blends with varying percentages of MTBE (e.g., 5%, 10%, 15%, 20% by volume). A baseline gasoline without MTBE should be used as a control.
  - Engine Setup and Warm-up: The engine is started and allowed to warm up to a stable operating temperature.
  - Performance Testing:
    - The engine is operated at various speed and load points (e.g., mimicking segments of a driving cycle or at wide-open throttle).
    - At each operating point, record torque, power, engine speed, and fuel consumption.
  - Emissions Testing (Steady-State):
    - At each performance test point, a sample of the exhaust gas is drawn into the gas analyzer.
    - Concentrations of CO, HC, and NO<sub>x</sub> are measured and recorded.
  - Emissions Testing (Transient Cycle - FTP/NEDC Simulation):
    - The engine dynamometer is programmed to run a specific driving cycle (e.g., FTP-75 or NEDC). The FTP-75 cycle consists of a cold-start phase, a stabilized phase, and a hot-start phase, simulating urban driving.<sup>[5][6][20]</sup> The NEDC consists of urban and extra-urban driving cycles.<sup>[1][12]</sup>
    - The total exhaust gas is collected in a constant volume sampler (CVS) system.
    - The collected gas is analyzed for the concentrations of CO, HC, and NO<sub>x</sub>.
  - Data Analysis:

- Calculate brake thermal efficiency and BSFC from the performance data.
- Calculate mass emissions (in grams per kilometer or grams per kilowatt-hour) from the concentration data and exhaust flow rate.
- Compare the results for the different MTBE blends against the baseline gasoline.

#### 4. Gas Chromatography-Mass Spectrometry (GC-MS) for Speciated Hydrocarbon Analysis

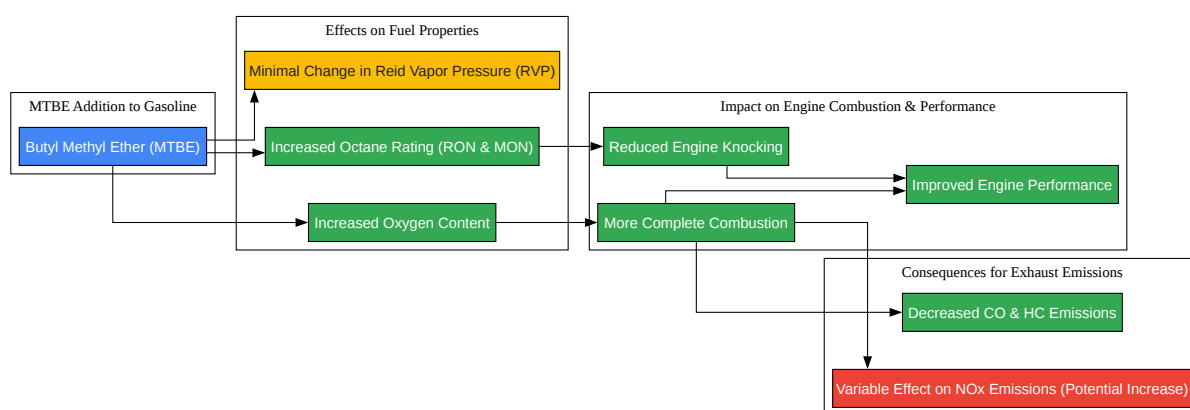
This protocol provides a general method for the detailed analysis of hydrocarbon species in exhaust gas.

- Apparatus:
  - Gas chromatograph (GC) coupled with a mass spectrometer (MS).[\[21\]](#)[\[22\]](#)
  - Cryogenic pre-concentration system to trap and concentrate volatile organic compounds (VOCs) from the exhaust sample.[\[21\]](#)
  - Tedlar bags for exhaust sample collection.[\[21\]](#)
- Procedure:
  - Sample Collection: A sample of the engine exhaust is collected into a Tedlar bag from the CVS system during the engine test.
  - Sample Introduction: A known volume of the exhaust gas from the Tedlar bag is drawn through the cryogenic pre-concentration system, where the hydrocarbons are trapped and concentrated.
  - Thermal Desorption and Injection: The trapped hydrocarbons are thermally desorbed and injected into the GC-MS system.
  - Chromatographic Separation: The hydrocarbons are separated based on their boiling points and affinity for the GC column (a capillary column is typically used).
  - Mass Spectrometric Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and

fragmented. The resulting mass spectra are used to identify and quantify the individual hydrocarbon species by comparing them to a spectral library (e.g., NIST).[22]

- Data Analysis: The concentration of individual hydrocarbon species is determined to assess the impact of MTBE on the composition of unburned hydrocarbon emissions.

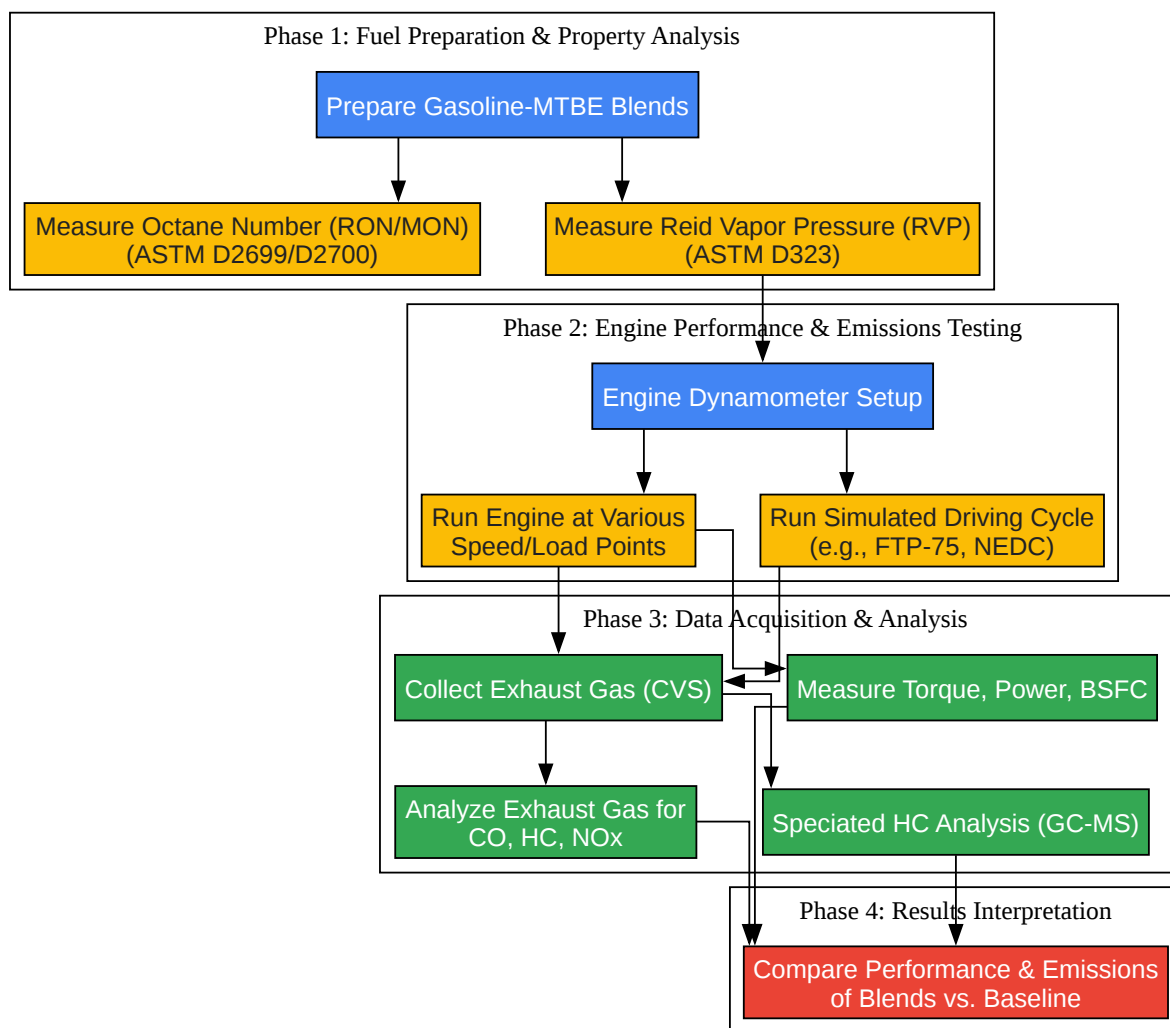
## Mandatory Visualization



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Caption: Logical flow of MTBE's effects on gasoline and engine emissions.





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Caption: Experimental workflow for evaluating MTBE as a gasoline additive.

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